

4-Aminophenyl propargyl ether spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(2-Propynyloxy)aniline

Cat. No.: B1590583

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An In-depth Technical Guide to the Spectral Characterization of 4-Aminophenyl Propargyl Ether

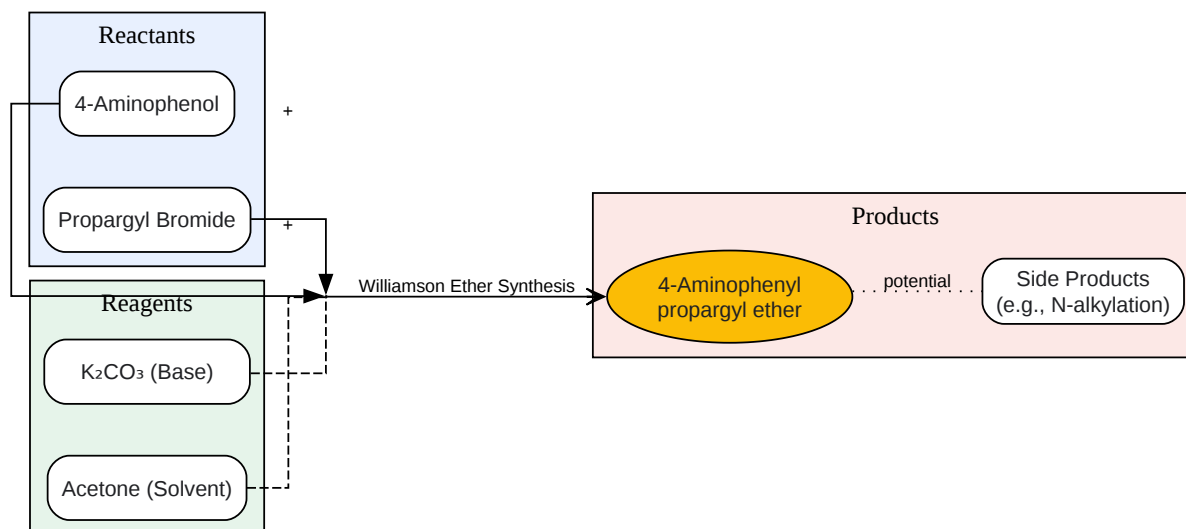
Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 4-Aminophenyl propargyl ether, a molecule of interest in synthetic chemistry and drug development. As a bifunctional molecule, containing both a nucleophilic aromatic amine and a reactive terminal alkyne, its unambiguous characterization is paramount for ensuring purity and predicting reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

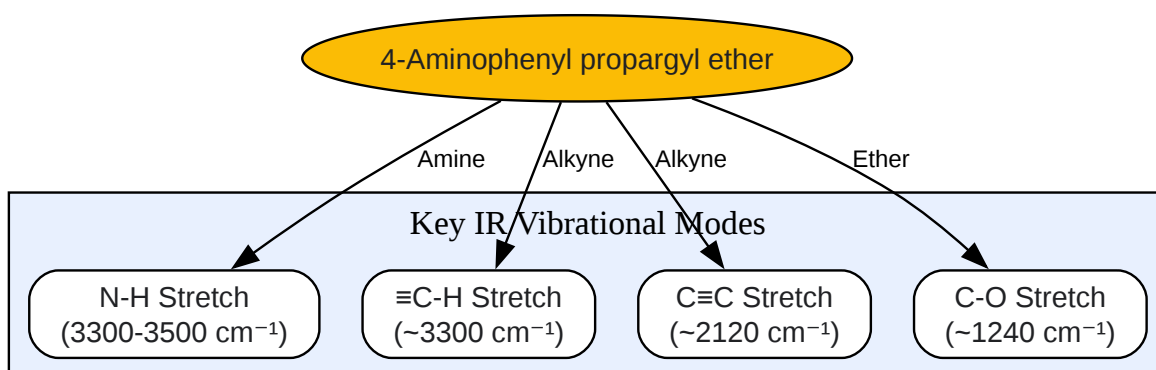
Molecular Structure and Synthetic Context

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities that might manifest in its spectra. 4-Aminophenyl propargyl ether is commonly synthesized via a Williamson ether synthesis, reacting 4-aminophenol with propargyl bromide in the presence of a base like potassium carbonate (K_2CO_3) in a polar aprotic solvent such as acetone or acetonitrile.

The primary reactants and potential side-products to consider during spectral analysis include unreacted 4-aminophenol, residual propargyl bromide, and possible products of N-alkylation or dialkylation. A robust purification step, typically column chromatography, is essential to isolate the target compound.



1H NMR Assignments
~2.50 ppm
~4.60 ppm
~3.60 ppm
~6.65 ppm
~6.80 ppm



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